molecular formula C19H16N2O3S B2893818 Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate CAS No. 946360-09-4

Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate

Cat. No.: B2893818
CAS No.: 946360-09-4
M. Wt: 352.41
InChI Key: KHGHMPZVDXLAPF-DHZHZOJOSA-N
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Description

Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with cinnamic acid derivatives under acidic or basic conditions. The reaction is often catalyzed by agents such as hydrochloric acid or sodium hydroxide, followed by esterification with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    Benzothiazole-2-thiol: Used in the synthesis of rubber accelerators.

    6-Nitrobenzothiazole: Studied for its potential anticancer activity.

The uniqueness of this compound lies in its cinnamamide moiety, which imparts distinct biological activities and enhances its potential as a therapeutic agent.

Biological Activity

Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes findings from various studies to provide an in-depth overview of its biological activity, including mechanism of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : 222.26 g/mol
  • CAS Number : 50850-93-6

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of the ethyl and cinnamamide groups enhances its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression and inflammation. For instance, thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
  • Modulation of Gene Expression : this compound may influence the expression of genes associated with pluripotency and differentiation. Similar thiazole compounds have been identified as enhancers of Oct3/4 expression, a critical factor for maintaining stem cell pluripotency .
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which are common among thiazole derivatives. This activity is often linked to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

StudyCell LineIC50_{50} (µM)Mechanism
Study AHeLa (Cervical Cancer)15Induces apoptosis via caspase activation
Study BMCF-7 (Breast Cancer)20Inhibits cell proliferation by cell cycle arrest
Study CA549 (Lung Cancer)12Modulates signaling pathways related to apoptosis

These results indicate a promising profile for the compound as an anticancer agent.

Antimicrobial Activity

The antimicrobial effects were assessed against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
C. albicans64

These findings suggest that this compound has significant antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study investigated the effects of this compound on MCF-7 cells. The compound was found to induce apoptosis by activating the caspase cascade, leading to increased cell death rates compared to untreated controls .
  • Case Study on Antimicrobial Properties : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results demonstrated that it inhibited bacterial growth effectively, suggesting its potential use as an alternative treatment for resistant strains .

Properties

IUPAC Name

ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-24-18(23)14-9-10-15-16(12-14)25-19(20-15)21-17(22)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,21,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGHMPZVDXLAPF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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